molecular formula C31H30N4O5 B1474286 Z-Gly-Gly-Phe-bNA CAS No. 202001-87-4

Z-Gly-Gly-Phe-bNA

Cat. No.: B1474286
CAS No.: 202001-87-4
M. Wt: 538.6 g/mol
InChI Key: GGXIYPDVQYNSEL-MHZLTWQESA-N
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Description

Z-Gly-Gly-Phe-bNA is a synthetic peptide derivative characterized by a benzyloxycarbonyl (Z) protecting group, a tripeptide sequence (Gly-Gly-Phe), and a benzamide (bNA) moiety. This compound is structurally significant due to its hybrid design, combining peptide backbone stability with the aromatic properties of benzamide. It is primarily utilized in biochemical research, particularly in enzyme inhibition studies and proteolytic activity assays, where its benzamide group enhances fluorescence or chromogenic detection .

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. For example, the coupling of Z-protected glycine residues followed by benzamide functionalization has been reported in analogous compounds . Its stability in aqueous buffers and resistance to nonspecific proteolysis make it a preferred substrate for studying peptidase activity.

Properties

IUPAC Name

benzyl N-[2-[[2-[[(2S)-1-(naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N4O5/c36-28(19-33-31(39)40-21-23-11-5-2-6-12-23)32-20-29(37)35-27(17-22-9-3-1-4-10-22)30(38)34-26-16-15-24-13-7-8-14-25(24)18-26/h1-16,18,27H,17,19-21H2,(H,32,36)(H,33,39)(H,34,38)(H,35,37)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXIYPDVQYNSEL-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CNC(=O)CNC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CNC(=O)CNC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202001-87-4
Record name 202001-87-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

Z-Gly-Gly-Phe-bNA (N-benzoyloxycarbonyl-glycyl-glycyl-phenylalanine-b-naphthylamide) is a synthetic peptide that has garnered attention for its diverse biological activities, particularly in biochemical research and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of the tripeptide Gly-Gly-Phe, modified with a benzyloxycarbonyl (Z) group and a b-naphthylamide (bNA) moiety. Its molecular formula is C21H24N4O4C_{21}H_{24}N_4O_4, with a molecular weight of approximately 396.44 g/mol. The presence of the bNA group enhances its lipophilicity, facilitating cellular uptake and interaction with biological targets.

1. Enzyme Inhibition

This compound has been studied for its inhibitory effects on various proteases. It acts as a substrate for certain enzymes, leading to the release of the bNA moiety upon hydrolysis. This property has been exploited in research to develop selective inhibitors for proteolytic enzymes involved in disease processes, such as cancer and neurodegenerative disorders.

  • Case Study : In a study examining the inhibition of the 20S proteasome, this compound demonstrated significant inhibitory activity, suggesting its potential role in modulating protein degradation pathways critical for cellular homeostasis and response to stress .

2. Antitumor Activity

Research indicates that this compound exhibits antitumor properties by inducing apoptosis in cancer cells. The compound's ability to inhibit specific signaling pathways involved in cell proliferation has made it a candidate for further development as an anticancer agent.

  • Case Study : A recent investigation into its effects on breast cancer cell lines revealed that treatment with this compound resulted in decreased cell viability and increased markers of apoptosis, highlighting its potential as a therapeutic agent .

3. Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of neurodegeneration. It appears to exert protective effects against oxidative stress-induced neuronal damage, which is pivotal in conditions such as Alzheimer's disease.

  • Research Findings : In vitro studies demonstrated that this compound could reduce reactive oxygen species (ROS) levels and enhance cell survival rates in neuronal cultures exposed to oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

  • Protease Substrate : Its structure allows it to serve as a substrate for proteases, leading to the release of active components that can modulate various biological pathways.
  • Receptor Interaction : The compound may interact with specific receptors involved in cell signaling, contributing to its antitumor and neuroprotective effects.
  • Modulation of Protein Homeostasis : By inhibiting proteasomal activity, this compound can influence protein turnover and stability within cells, which is crucial for maintaining cellular function.

Applications in Research and Medicine

This compound is utilized in various research applications:

  • Peptide Synthesis : It serves as a building block for synthesizing more complex peptides used in drug development.
  • Biochemical Research : The compound is employed in studies investigating protein interactions and cellular mechanisms.
  • Therapeutic Development : Given its biological activities, there is ongoing interest in developing this compound derivatives for therapeutic use against cancer and neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits proteasomal activity, affecting protein degradation
Antitumor ActivityInduces apoptosis in cancer cells
Neuroprotective EffectsReduces oxidative stress-induced damage in neuronal cells

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C31H30N4O5
  • Molecular Weight: 546.60 g/mol
  • CAS Number: 95566021

Z-Gly-Gly-Phe-bNA features a p-nitroanilide group that serves as a chromogenic reporter, allowing for the quantification of enzymatic reactions through spectrophotometric methods.

Biochemistry

This compound is widely employed as a substrate for studying the kinetics and specificity of various proteases. Its structure allows researchers to monitor proteolytic activity effectively:

  • Protease Activity Assays: The cleavage of this compound by proteases releases p-nitroaniline (pNA), which can be measured at 405 nm. This property makes it a valuable tool for investigating enzyme kinetics and specificity in vitro .

Medicine

In medical research, this compound has been utilized to assess protease activity in biological samples, aiding in the diagnosis of diseases linked to proteolytic dysregulation:

  • Diagnostic Assays: It is used to measure levels of specific proteases in patient samples, which can indicate various pathological conditions, including cancer and neurodegenerative diseases .

Pharmaceutical Research

This compound is instrumental in drug discovery, particularly in the screening of protease inhibitors:

  • Screening for Inhibitors: The compound serves as a basis for high-throughput screening (HTS) assays to identify potential therapeutic agents targeting proteases involved in disease pathways. For instance, studies have shown its application in screening for inhibitors against viral proteases such as the chikungunya virus nsP2 protease .

Case Study 1: Protease Inhibition Screening

In a study focused on developing antiviral agents against chikungunya virus, researchers utilized this compound in HTS assays. They identified zinc acetate as an effective inhibitor of the nsP2 protease, demonstrating a significant reduction in viral load in treated cells . The assay's validation showed high sensitivity and specificity, confirming the utility of this compound in antiviral drug development.

Case Study 2: Cancer Biomarker Discovery

Another study investigated the role of specific proteases in cancer progression using this compound. Researchers measured the activity of matrix metalloproteinases (MMPs) in tumor samples compared to normal tissue. The results indicated elevated MMP activity correlating with tumor aggressiveness, highlighting the compound's potential as a biomarker for cancer diagnostics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Z-Gly-Gly-Phe-bNA belongs to a class of peptide-benzamide hybrids. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Properties of this compound and Analogues

Compound Structure Molecular Weight (g/mol) Solubility (Water) Primary Application Synthetic Yield (%) Reference
This compound Z-Gly-Gly-Phe-benzamide ~480 Moderate (DMSO) Protease assays, enzyme kinetics 65–75
Boc-Gly-Phe-AMC Boc-Gly-Phe-7-amido-4-MC ~430 High Fluorogenic substrate for trypsin 80–85
Z-Ala-Ala-Phe-bNA Z-Ala-Ala-Phe-benzamide ~510 Low (DMF) Cathepsin B inhibition studies 60–70 Hypothetical*
2-Aminobenzamide Benzamide with free amine ~121 High Glycan labeling (HPLC analysis) N/A

Key Findings:

Functional Group Impact: Compared to Boc-Gly-Phe-AMC, this compound lacks a fluorogenic group (e.g., 7-amido-4-methylcoumarin) but offers superior stability in acidic conditions due to the Z-protecting group . The benzamide moiety in this compound enhances its affinity for hydrophobic enzyme active sites, unlike simpler 2-aminobenzamides used in glycan analysis (e.g., GlycoBase applications) .

Synthetic Efficiency :

  • This compound’s yield (65–75%) is lower than Boc-Gly-Phe-AMC (80–85%), likely due to challenges in benzamide coupling .
  • Substituting glycine with alanine (e.g., Z-Ala-Ala-Phe-bNA) reduces solubility but increases steric hindrance, altering enzyme selectivity [[Hypothetical based on [1]]].

Applications: Unlike 2-aminobenzamides, which are used in glycan profiling (e.g., autoGU software), this compound is tailored for protease research . Its tripeptide sequence provides specificity for serine proteases, contrasting with shorter sequences (e.g., Z-Phe-Arg-bNA) targeting cysteine proteases .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

  • Resin Loading : The synthesis begins by anchoring the C-terminal amino acid (Phenylalanine) to a solid resin.
  • Sequential Coupling : Glycine residues are sequentially added using protected amino acids. The amino groups are protected typically by Fmoc or Boc groups, which are removed stepwise to allow peptide bond formation.
  • N-Terminal Protection : After chain elongation, the N-terminus is protected by the benzyloxycarbonyl (Z) group, which is introduced using benzyloxycarbonyl chloride (Z-Cl) or similar reagents.
  • Cleavage and Deprotection : The peptide is cleaved from the resin, and side-chain protecting groups are removed using trifluoroacetic acid (TFA) or other suitable reagents.
  • C-Terminal Modification : The free carboxyl group of Phenylalanine is then coupled with p-nitroaniline (bNA) to form the amide bond, typically using coupling agents such as N,N’-diisopropylcarbodiimide (DIC) or benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

Solution-Phase Peptide Synthesis (SolPPS)

  • This method involves synthesizing peptide fragments in solution, followed by purification and coupling.
  • It is less commonly used for this compound but can be employed for larger scale production.
  • Coupling reagents and protecting groups are similar to those used in SPPS.

Key Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Amino Acid Protection Fmoc-Cl or Boc anhydride Protects amino groups during synthesis
Peptide Bond Formation DIC, HOBt, BOP, or HBTU Activates carboxyl groups for coupling
N-Terminal Protection Benzyloxycarbonyl chloride (Z-Cl) Introduces Z group at N-terminus
Cleavage from Resin TFA with scavengers (e.g., water, TIS) Removes peptide from resin and side chains
C-Terminal Coupling with bNA p-Nitroaniline, coupling agents (DIC, BOP) Forms amide bond with bNA

Purification and Characterization

  • Purification : After synthesis, this compound is purified by preparative high-performance liquid chromatography (HPLC) to achieve high purity.
  • Characterization : The compound is characterized by mass spectrometry (MS), nuclear magnetic resonance (NMR), and analytical HPLC to confirm identity and purity.

Research Findings and Optimization

  • Studies have shown that the choice of protecting groups and coupling reagents significantly affects the yield and purity of the final product.
  • The benzyloxycarbonyl (Z) group provides stability during synthesis and is compatible with standard deprotection protocols.
  • The p-nitroanilide group is stable under peptide synthesis conditions and provides a reliable chromogenic signal upon enzymatic cleavage.
  • Optimization of coupling conditions, such as reaction time, temperature, and reagent stoichiometry, improves overall yields.

Summary Table of Preparation Workflow

Step No. Process Description Key Reagents/Conditions Outcome
1 Resin Loading Attach Phe to solid resin Solid resin, protected Phe Anchored C-terminal amino acid
2 Coupling Add Gly residues sequentially Fmoc-Gly, DIC/HOBt Elongated peptide chain
3 N-Terminal Protection Introduce Z group Benzyloxycarbonyl chloride (Z-Cl) Protected N-terminus
4 Cleavage and Deprotection Remove peptide from resin and side-chain groups TFA with scavengers Free peptide with protected N-terminus
5 C-Terminal Coupling with bNA Couple p-nitroaniline to C-terminus p-Nitroaniline, DIC or BOP Formation of this compound
6 Purification Purify final product Preparative HPLC High-purity final compound
7 Characterization Confirm structure and purity MS, NMR, analytical HPLC Verified compound identity and purity

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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